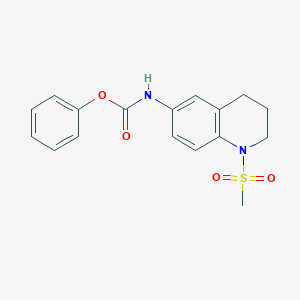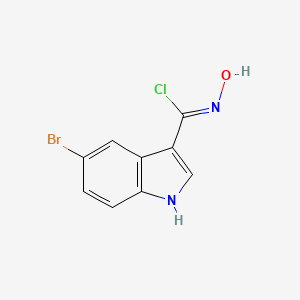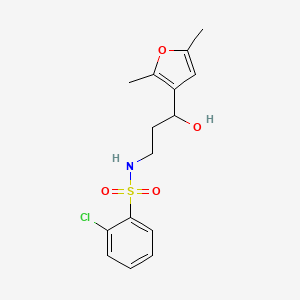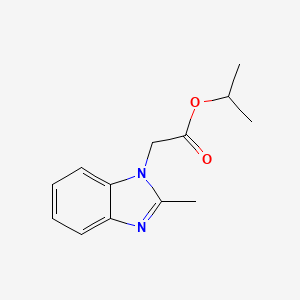
4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with two nitrogen atoms and a ketone group . They are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazolone ring, a phenyl ring attached to the 1-position of the pyrazolone, a methyl group attached to the 3-position, and an ethoxybenzoyl group attached to the 4-position .Chemical Reactions Analysis
Pyrazolones can undergo a variety of chemical reactions, including condensation, substitution, and addition reactions, depending on the substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the ethoxy group might increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Environmental Persistence and Toxicity of Parabens
A study reviewed the occurrence, fate, and behavior of parabens in aquatic environments, indicating their widespread use in consumer products and their detection in water bodies. Despite treatments that eliminate them well from wastewater, parabens persist at low levels in effluents and surface water, raising concerns about their environmental impact and potential as weak endocrine disruptors (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant Activity of Heterocyclic Compounds
Research on isoxazolone derivatives, including their significant biological and medicinal properties, highlights the importance of heterocyclic compounds in drug development. These compounds serve as excellent intermediates for synthesizing various heterocycles, showcasing the versatility of heterocyclic chemistry in pharmaceutical research (Laroum, Boulcina, Bensouici, & Debache, 2019).
Bioactivities and Pharmacological Properties of Natural Compounds
A review on baicalein, a flavonoid compound, emphasizes its anti-cancer activities and mechanisms in hepatocellular carcinoma (HCC). This study exemplifies the potential of natural compounds in therapeutic applications and the importance of understanding their biological effects and underlying molecular mechanisms (Bie et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-ethoxybenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-16-11-9-14(10-12-16)18(22)17-13(2)20-21(19(17)23)15-7-5-4-6-8-15/h4-12,17H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQKPGBLBMZJJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2353859.png)



![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353865.png)
![5-[(4-Methoxyanilino)methylene]-3-(4-phenoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2353867.png)

![N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2353869.png)

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2353872.png)
![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2353876.png)
![4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2353877.png)
![N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2353878.png)

